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Compound of Interest

Compound Name:
2-Hydroxy-5-

(hydroxymethyl)benzaldehyde

Cat. No.: B1329251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-
Hydroxy-5-(hydroxymethyl)benzaldehyde. Due to the limited availability of direct

experimental data for this specific compound, this guide presents a combination of predicted

spectroscopic values and experimental data from structurally analogous compounds. This

information is intended to serve as a valuable resource for the identification, characterization,

and quality control of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde in research and

development settings.
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Property Value

Molecular Formula C₈H₈O₃

Molecular Weight 152.15 g/mol

IUPAC Name 2-hydroxy-5-(hydroxymethyl)benzaldehyde

CAS Number 74901-08-9

Physical Form Solid

Purity (Typical) ≥95%

InChI Key MFHBKQHAPQBJFO-UHFFFAOYSA-N

Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 2-Hydroxy-
5-(hydroxymethyl)benzaldehyde and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~9.8 - 10.0 Singlet 1H Aldehyde proton

Expected to be a

sharp singlet in

the downfield

region due to the

deshielding

effect of the

carbonyl group.

~11.0 Singlet 1H Phenolic -OH

The chemical

shift can be

broad and

variable

depending on the

solvent and

concentration.

~7.5 Doublet 1H Aromatic proton

Aromatic proton

ortho to the

aldehyde group.

~7.2 Doublet 1H Aromatic proton

Aromatic proton

meta to the

aldehyde group.

~6.9 Doublet 1H Aromatic proton

Aromatic proton

ortho to the

hydroxyl group.

~4.5 Singlet 2H
Methylene

protons

Protons of the -

CH₂OH group.
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~5.0 Singlet 1H
Hydroxymethyl -

OH

The chemical

shift of the

alcohol proton

can be broad

and may

exchange with

D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde

Chemical Shift (δ, ppm) Assignment Notes

~195 Carbonyl carbon (C=O)

The aldehyde carbon is

expected to be the most

downfield signal.

~160 Aromatic carbon (C-OH)
The carbon attached to the

phenolic hydroxyl group.

~140 Aromatic carbon (C-CH₂OH)
The carbon attached to the

hydroxymethyl group.

~135 Aromatic carbon (C-CHO)
The carbon attached to the

aldehyde group.

~125 - 130 Aromatic carbons (CH)
Chemical shifts for the

remaining aromatic carbons.

~60 Methylene carbon (-CH₂OH)
The carbon of the

hydroxymethyl group.

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3400 - 3200 Broad O-H stretch (phenolic)

A broad band is

expected due to

intermolecular

hydrogen bonding.

3300 - 3100 Broad O-H stretch (alcoholic)
A broad band from the

hydroxymethyl group.

3100 - 3000 Medium Aromatic C-H stretch
Typical for aromatic C-

H bonds.

2900 - 2800 Weak Aldehyde C-H stretch

Often appears as two

weak bands (Fermi

resonance).

1680 - 1650 Strong
C=O stretch

(aldehyde)

A strong, sharp

absorption

characteristic of an

aromatic aldehyde.

The position may be

slightly lowered due to

intramolecular

hydrogen bonding

with the ortho-

hydroxyl group.

1600 - 1450 Medium Aromatic C=C stretch

Multiple bands are

expected in this

region, characteristic

of the benzene ring.

1250 - 1150 Strong C-O stretch (phenol)

Strong absorption due

to the phenolic C-O

bond.

1050 - 1000 Medium C-O stretch (primary

alcohol)

Absorption

corresponding to the
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C-O bond of the

hydroxymethyl group.

Mass Spectrometry (MS)
Table 4: Predicted m/z Peaks for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde in Mass

Spectrometry

m/z Value Adduct
Predicted Collision Cross
Section (Å²)

153.05463 [M+H]⁺ 127.5

175.03657 [M+Na]⁺ 136.6

151.04007 [M-H]⁻ 129.2

170.08117 [M+NH₄]⁺ 147.7

135.04461 [M+H-H₂O]⁺ 122.8

Data Source: Predicted values from computational models.[1]

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde in a polar solvent like

ethanol or methanol is expected to show absorption maxima corresponding to π → π*

transitions of the aromatic system and n → π* transitions of the carbonyl group. Based on

structurally similar hydroxybenzaldehydes, absorption maxima (λ_max) are anticipated in the

regions of 250-280 nm and 320-350 nm.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of hydroxybenzaldehydes, which can be adapted for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde.
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Synthesis Protocol: Ortho-Formylation of a Substituted
Phenol
A common method for the synthesis of ortho-hydroxybenzaldehydes is the Duff reaction or a

modified version thereof.

Reaction Setup: A solution of the corresponding substituted phenol (e.g., 4-

(hydroxymethyl)phenol) and hexamethylenetetramine in an acidic medium (e.g.,

trifluoroacetic acid or a mixture of acetic acid and sulfuric acid) is prepared in a round-bottom

flask equipped with a magnetic stirrer and a reflux condenser.

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, the mixture is cooled to room temperature and

hydrolyzed by adding water or a dilute acid.

Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure. The crude product is

then purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or

500 MHz) using a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative

to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)

spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or using an

Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with a suitable

ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a UV-Vis

spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., ethanol or

methanol) and placed in a quartz cuvette.

Visualizations
Synthetic Workflow

General Synthetic Workflow for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
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Caption: General Synthetic Workflow for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde.
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Spectroscopic Characterization Workflow

Logical Workflow for Spectroscopic Characterization
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Structural Elucidation
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Caption: Logical Workflow for Spectroscopic Characterization.

Potential Applications in Drug Development
While specific biological activities of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde are not

extensively documented, many hydroxybenzaldehyde derivatives have shown promising

pharmacological properties. Studies on related compounds suggest potential antioxidant and

anti-inflammatory activities. The presence of the aldehyde and hydroxyl functional groups

makes this compound a versatile scaffold for the synthesis of more complex molecules, such

as Schiff bases and chalcones, which are classes of compounds with a broad range of

biological activities being explored in drug discovery. Further research is warranted to explore

the therapeutic potential of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1329251#spectroscopic-
characterization-of-2-hydroxy-5-hydroxymethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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